2,6-Di-tert-butylpyridine, polymer-bound

Catalog No.
S973661
CAS No.
107054-29-5
M.F
C45H71N3
M. Wt
654.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylpyridine, polymer-bound

CAS Number

107054-29-5

Product Name

2,6-Di-tert-butylpyridine, polymer-bound

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine

Molecular Formula

C45H71N3

Molecular Weight

654.084

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N

SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C

2,6-Di-tert-butylpyridine, polymer-bound (CAS 107054-29-5) is a sterically hindered, non-nucleophilic base immobilized on a solid support, typically polystyrene. Its primary function is to serve as a highly effective acid scavenger in reactions sensitive to nucleophilic attack, such as glycosylations, silylations, and triflate formations. The key procurement advantage of this polymer-bound format is the significant simplification of product purification; the base and its protonated form are removed by simple filtration, eliminating the need for complex aqueous extractions and minimizing product contamination.

Substituting this polymer-bound reagent with its free, non-polymer-bound analogue, 2,6-di-tert-butylpyridine (DTBP), introduces significant process inefficiencies and risks to product purity. Free DTBP is a lipophilic, oily liquid that is notoriously difficult to remove from nonpolar reaction mixtures using standard aqueous washes. This challenge often necessitates repeated, time-consuming extractions or specialized chromatographic purification, increasing solvent waste and the potential for product loss. Furthermore, residual free base or its salt can interfere with subsequent synthetic steps or act as a contaminant in the final product. Other, less-hindered bases like pyridine or triethylamine are unsuitable substitutes in many applications as their higher nucleophilicity leads to undesirable side reactions, reducing yield and purity.

Streamlined Purification: Eliminates Aqueous Workup and Enables Simple Filtration-Based Isolation

The primary value of immobilizing 2,6-di-tert-butylpyridine is the radical simplification of reaction workup. In contrast to the free base, which requires laborious liquid-liquid extraction, the polymer-supported version allows for product isolation through simple filtration and solvent evaporation. This procedural change significantly reduces processing time, solvent consumption, and the risk of emulsion formation, directly impacting laboratory and process-scale efficiency.

Evidence DimensionProduct/Byproduct Removal Method
Target Compound DataSimple filtration of the solid resin.
Comparator Or BaselineFree 2,6-di-tert-butylpyridine: Requires repeated, often difficult, aqueous acid extractions.
Quantified DifferenceQualitative but high-impact: Replaces a multi-step, solvent-intensive liquid extraction process with a single-step solid filtration.
ConditionsGeneral organic synthesis reactions requiring a non-nucleophilic base for acid scavenging.

This simplifies workflows, reduces labor and solvent costs, and minimizes product loss associated with complex purification procedures.

Demonstrated Reusability: Maintains Efficacy Over Multiple Reaction Cycles

Polymer-bound bases, including those of the hindered pyridine class, are designed for recyclability, a key cost-of-ownership differentiator for procurement. Dendrimer-supported 2,6-di-tert-butylpyridine, a related immobilized form, was successfully used as a recyclable base in the formation of cyclohexenyl-1-triflate from cyclohexanone. This capacity for reuse, achieved by washing and drying the filtered resin, makes the immobilized format more economical for multi-batch or continuous processes compared to the single-use nature of the free base.

Evidence DimensionReusability
Target Compound DataRecyclable for multiple uses.
Comparator Or BaselineFree 2,6-di-tert-butylpyridine: Not practically recoverable from reaction mixtures for reuse.
Quantified DifferenceEnables multiple reaction cycles versus a single use.
ConditionsSynthesis of vinyl triflates from ketones, a representative application.

Recyclability significantly lowers the effective cost per reaction and reduces chemical waste, aligning with both economic and green chemistry objectives.

Maintained Efficacy in Sensitive Reactions: Effective Proton Scavenging in Glycosylation

Immobilization does not compromise the core function of the base. Polymer-supported bases are highly effective in sensitive applications like oligosaccharide synthesis, where scavenging acidic byproducts without introducing nucleophilic side reactions is critical. In such syntheses, the use of a polymer-bound hindered base ensures that the reaction proceeds cleanly, protecting acid-labile functional groups and preventing side reactions that would be a risk with less-hindered or more soluble bases. The ability to simply filter the base away is particularly advantageous in multi-step syntheses of complex molecules.

Evidence DimensionApplication Efficacy
Target Compound DataEnables clean, high-yield synthesis of complex oligosaccharides.
Comparator Or BaselineStandard bases (e.g., pyridine, triethylamine): Risk of nucleophilic attack on sensitive intermediates. Free DTBP: Introduces severe purification challenges.
Quantified DifferenceProvides comparable efficacy to the free base but with vastly improved processability and product purity.
ConditionsMulti-step synthesis of oligosaccharides on a polymer support.

This confirms the compound is a viable, and process-superior, alternative to the free base for chemists working with sensitive and high-value substrates.

Multi-Step Synthesis Requiring High Intermediate Purity

Ideal for complex synthetic routes where complete removal of the base is critical to prevent interference with subsequent catalytic or reactive steps. The simple filtration-based removal ensures the crude product is free of base contamination, improving the reliability and yield of the overall sequence.

High-Throughput and Automated Synthesis Platforms

The use of a solid-phase reagent simplifies workflows for parallel and automated synthesis. The ability to remove the base by filtration is easily integrated into automated liquid handling and flow chemistry systems, increasing throughput by eliminating the need for manual, time-consuming extraction steps for each sample.

Process Scale-Up and Green Chemistry Initiatives

For larger-scale reactions, the reduction in solvent waste from eliminating aqueous extractions and the potential for reagent recycling offer significant economic and environmental advantages. This makes it a preferred choice for developing more sustainable and cost-effective manufacturing processes.

Synthesis of Acid-Sensitive Glycosides and Silyl Ethers

In reactions like glycosylations or the formation of silyl ethers, acidic byproducts (e.g., HCl, triflic acid) must be neutralized without causing degradation of the desired product. This reagent efficiently scavenges acids while its non-nucleophilic, heterogeneous nature prevents side reactions and simplifies the isolation of sensitive products.

XLogP3

14.3

Dates

Last modified: 04-14-2024

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